molecular formula C21H36O6 B10821918 Nanangenine G

Nanangenine G

Cat. No.: B10821918
M. Wt: 384.5 g/mol
InChI Key: PBKUOHTZGOWWBK-XDISJUHXSA-N
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Chemical Reactions Analysis

Types of Reactions

Nanangenine G, like other drimane sesquiterpenoids, can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds .

Mechanism of Action

The mechanism of action of Nanangenine G involves its interaction with cellular components, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cell proliferation and induce apoptosis in certain cell lines .

Properties

Molecular Formula

C21H36O6

Molecular Weight

384.5 g/mol

IUPAC Name

[(1R,4R,4aR,5R,8aS)-4,5-dihydroxy-3,4-bis(hydroxymethyl)-4a,8,8-trimethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate

InChI

InChI=1S/C21H36O6/c1-5-6-7-8-17(25)27-15-11-14(12-22)21(26,13-23)20(4)16(24)9-10-19(2,3)18(15)20/h11,15-16,18,22-24,26H,5-10,12-13H2,1-4H3/t15-,16-,18+,20+,21-/m1/s1

InChI Key

PBKUOHTZGOWWBK-XDISJUHXSA-N

Isomeric SMILES

CCCCCC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CC[C@H]2O)(C)C)C)(CO)O)CO

Canonical SMILES

CCCCCC(=O)OC1C=C(C(C2(C1C(CCC2O)(C)C)C)(CO)O)CO

Origin of Product

United States

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